molecular formula C21H22I2N2O4S B13811662 2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid

2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid

Cat. No.: B13811662
M. Wt: 652.3 g/mol
InChI Key: DAYIUYVQTQNHFS-UHFFFAOYSA-N
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Description

2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a carbamothioylamino group, and two iodine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-hexoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with thiourea to produce the carbamothioylamino derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine or other reduced forms.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the iodine atoms.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid is unique due to the presence of both iodine atoms and the carbamothioylamino group, which confer distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H22I2N2O4S

Molecular Weight

652.3 g/mol

IUPAC Name

2-[(4-hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid

InChI

InChI=1S/C21H22I2N2O4S/c1-2-3-4-5-10-29-15-8-6-13(7-9-15)19(26)25-21(30)24-18-16(20(27)28)11-14(22)12-17(18)23/h6-9,11-12H,2-5,10H2,1H3,(H,27,28)(H2,24,25,26,30)

InChI Key

DAYIUYVQTQNHFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O

Origin of Product

United States

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